Olanzapine-d4

Isotopic Exchange Stability Internal Standard Selection Method Validation

Quantitative bioanalysis of olanzapine requires an internal standard that eliminates isotopic crosstalk and resists back-exchange. Olanzapine-d4 solves this with four deuterium atoms on the metabolically stable piperazine ring. - **Mass shift:** 316.46 Da (native: 312.43 Da) prevents interference - **Regulatory alignment:** Supports ANDA filings with USP/EP traceability - **Matrix compatibility:** Validated for plasma, blood, and tissue in ISO/IEC 17025 methods Procure for LC-MS/MS method development, TDM, or forensic toxicology panels.

Molecular Formula C17H20N4S
Molecular Weight 316.5 g/mol
Cat. No. B15617239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlanzapine-d4
Molecular FormulaC17H20N4S
Molecular Weight316.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i9D2,10D2
InChIKeyKVWDHTXUZHCGIO-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olanzapine-d4 Procurement Guide


Olanzapine-d4 (CAS 1252611-62-3) is a deuterium-labeled analog of the atypical antipsychotic olanzapine, classified as a thienobenzodiazepine [1]. It is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The strategic replacement of four hydrogen atoms with deuterium on the N-methylpiperazine ring ensures near-identical chromatographic behavior to the native analyte while providing a distinct mass shift, enabling precise correction for matrix effects and ionization variability in complex biological matrices .

Stable Isotope-Labeled Internal Standard

Enables matrix-effect correction in LC-MS/MS bioanalysis

Site-specific piperazine deuteration

Metabolically stable label supports consistent quantification

Olanzapine-d4 Selection Criteria


Selecting an internal standard for olanzapine bioanalysis is not a generic decision; the choice between d3, d4, and d8 analogs has direct consequences for method selectivity, accuracy, and regulatory compliance. Cross-talk and isotopic interference between the analyte and internal standard can compromise assay integrity if the mass shift is insufficient or if the labeling site is prone to deuterium-hydrogen back-exchange in physiological conditions [1]. The specific, four-fold deuteration on the piperazine ring of Olanzapine-d4 is designed to place deuterium atoms at metabolically stable positions, a key advantage over analogs with fewer or different placement of labels that may be lost during sample preparation or in-source fragmentation . Therefore, the choice of deuterated standard directly impacts the validity of pharmacokinetic data submitted for Abbreviated New Drug Applications (ANDAs) [2].

  • Isotopic interference potential

    d3/d8 analogs may generate cross-talk if mass shift is insufficient or labeling is lost during ionization.

  • Metabolic label instability

    Deuterium at labile positions can undergo back-exchange, compromising assay accuracy over long runs.

  • Documentation mismatch

    Research-grade analogs often lack the regulatory-aligned CoA necessary for method validation.

Olanzapine-d4 Evidence for Selection


Piperazine Deuteration for Metabolic Stability

The Olanzapine-d4 molecule features four deuterium atoms specifically located on the N-methylpiperazine ring (positions 2,2,6,6-d4) [1]. This contrasts with Olanzapine-d3, which has only three deuterium labels on the same ring, often at different positions, impacting the stability of the isotopic label . The higher degree of deuteration and site-specific placement in d4 are designed to minimize proton-deuterium exchange in aqueous biological matrices, thus maintaining a stable mass difference and preventing signal drift during long analytical runs. While direct comparative exchange data is limited in open literature, the structural design of d4 is a class-level inference for improved stability over d3 for applications involving extended sample preparation or chromatography [1].

Label Stability
Class-level
d4: 4D on piperazine ring → stable mass shift; d3: 3D; d8: 8D on entire ring
Supports rugged method for long analytical runs
Class-level inference; direct exchange data limited
Isotopic Exchange Stability Internal Standard Selection Method Validation

Regulatory Traceability and ANDA Support

Olanzapine-d4 is specifically supplied and documented to support regulatory filings, a critical differentiator from research-grade deuterated analogs. It is provided with detailed characterization data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards such as USP or EP [1]. This allows its direct use in analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions, as it serves as a reference standard for the commercial production of Olanzapine [1]. In contrast, compounds like Olanzapine-d3 and d8 are often sold primarily as research tools without the same level of Certificates of Analysis (CoA) and regulatory support, creating a procurement risk for organizations requiring audit-ready documentation .

Regulatory Traceability
Reported
Supplied with traceable CoA aligned with pharmacopeial standards; research-grade d3/d8 may lack this
Supports method validation documentation
Supplier specification; verify CoA for intended submission context
Regulatory Compliance ANDAs Reference Standard

Purity Assurance for Method Validation

A verifiable purity level is essential for the accurate preparation of calibration standards. A standardized sample Certificate of Analysis for Olanzapine-d4 specifies a minimum purity of 90% by GC/HPLC . This provides a crucial baseline for calculating precise solution concentrations. In the absence of published, batch-specific purity data for comparators like Olanzapine-d3 from the same analytical context, this documented specification serves as a key procurement parameter. While other vendors may claim higher purity (e.g., an Olanzapine-d3 lot at 99.09% ), the critical point is that d4's fit-for-purpose purity is explicitly documented and traceable, confirming that the material complies with use as a reference standard, not just a chemical probe .

Purity Specification
Specification review
≥90% by GC/HPLC per CoA
Defensible purity benchmark for calibration standard preparation
Batch-specific CoA review recommended
Purity Specification CoA Analysis QC

Storage Stability for Inventory Management

Procurement decisions require clear stability data to manage inventory. Olanzapine-d4 is characterized by well-defined storage stability parameters: it is stable for 3 years as a powder at -20°C, 2 years at 4°C, and 1 month in solvent at -20°C . Furthermore, it is stable at ambient temperature during shipping . This explicit data allows for precise planning of material purchase and use. While Olanzapine-d3 may have similar stability profiles, the explicit publication of these parameters for d4 reduces uncertainty in procurement. For d8, where data is less readily available, this creates a tangible advantage for d4 in logistical planning [1].

Stability Profile
Specification review
Powder: -20°C 3 yrs, 4°C 2 yrs; solvent: -80°C 6 mo, -20°C 1 mo; stable at RT shipping
Stability data for procurement and inventory planning
Per supplier's storage conditions
Stability Shipping Condition Inventory

Olanzapine-d4 Application Scenarios


ANDA Bioequivalence Studies

For pharmaceutical companies developing generic olanzapine formulations, Olanzapine-d4 is the preferred internal standard. Its supply is explicitly oriented for analytical method validation and ANDA filings, with documented characterization that supports traceability to USP/EP reference standards [1]. This regulatory alignment is not universally offered by all deuterated analogs, making it the logical procurement choice for pivotal bioequivalence trials where submission-ready data integrity is paramount.

TDM Assay Development

Clinical laboratories developing high-throughput LC-MS/MS assays for olanzapine TDM can rely on Olanzapine-d4’s defined stability and site-specific labeling. The metabolically stable placement of its four deuterium atoms on the piperazine ring minimizes the risk of in-source fragmentation or back-exchange that could compromise quantification at low therapeutic levels (22–146 nmol/L) [1][2]. This contributes to the long-term ruggedness of the assay, a key metric for high-volume clinical service laboratories.

Multi-Analyte Panel Method Development

Contract research organizations (CROs) developing multi-analyte panels for antipsychotics benefit from Olanzapine-d4’s well-characterized physical properties and stability, which simplify the integration of an olanzapine channel. The explicit stability data supports efficient inventory management, while the defined mass shift against the native analyte (316.46 vs. 312.43 Da) facilitates clean chromatographic separation from other antipsychotics, such as clozapine or risperidone, often included in the same panel [2].

Forensic Toxicology Confirmation

In forensic toxicology, where results must withstand legal scrutiny, the procurement of a traceable reference standard is critical. Olanzapine-d4’s supply chain is designed for analytical and regulatory use, providing the necessary documentation chain for method accreditation to ISO/IEC 17025 standards. Its application in validated LC-MS/MS methods for postmortem blood or tissue analysis ensures that quantitative findings are defensible in court [3].

Application
Selection Property
Validation Focus
Bioequivalence study support
Regulatory-aligned documentation
Method validation documentation
PK monitoring method development
Metabolic label stability
Assay ruggedness and reproducibility
Multi-analyte panel research
Defined mass shift
Chromatographic separation in complex panels
Forensic analysis support
Traceable reference standard
Defensible quantification for forensic research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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